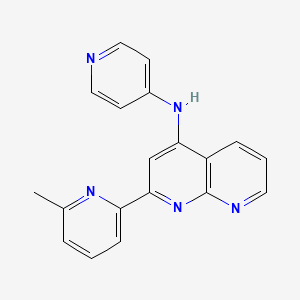
2-(2-Propan-2-ylphenyl)sulfanylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Propan-2-ylphenyl)sulfanylbenzoic acid is an organic compound that belongs to the class of sulfanylbenzoic acids This compound is characterized by the presence of a sulfanyl group (-SH) attached to a benzoic acid moiety, with an additional isopropyl group attached to the phenyl ring The molecular formula of this compound is C16H18O2S, and it has a molecular weight of 27438 g/mol
Preparation Methods
The synthesis of 2-(2-Propan-2-ylphenyl)sulfanylbenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-iodobenzoic acid with 2-isopropylthiophenol in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate. The reaction proceeds through a palladium-catalyzed cross-coupling mechanism, resulting in the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
2-(2-Propan-2-ylphenyl)sulfanylbenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative. Common oxidizing agents used for this transformation include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. These reactions typically require the presence of a strong acid or base as a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
2-(2-Propan-2-ylphenyl)sulfanylbenzoic acid has several scientific research applications:
Chemistry: This compound is used as a ligand in the synthesis of metal-organic frameworks (MOFs).
Medicine: Research is ongoing to explore the compound’s potential as an anti-inflammatory and analgesic agent due to its structural similarity to other non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(2-Propan-2-ylphenyl)sulfanylbenzoic acid depends on its specific application. In the context of metallo-β-lactamase inhibition, the compound binds to the active site of the enzyme, coordinating with the zinc ions present. This binding prevents the enzyme from hydrolyzing β-lactam antibiotics, thereby restoring the efficacy of these drugs .
In other applications, such as its potential use as an anti-inflammatory agent, the compound may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.
Comparison with Similar Compounds
2-(2-Propan-2-ylphenyl)sulfanylbenzoic acid can be compared with other sulfanylbenzoic acids and related compounds:
2-Sulfanylbenzoic acid: This compound lacks the isopropyl group and has different reactivity and applications.
2-(2-Carboxyphenyl)disulfanylbenzoic acid: This compound contains a disulfide bond and is used in the synthesis of metal-organic frameworks with unique topological structures.
Thiosalicylic acid:
Properties
IUPAC Name |
2-(2-propan-2-ylphenyl)sulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2S/c1-11(2)12-7-3-5-9-14(12)19-15-10-6-4-8-13(15)16(17)18/h3-11H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAQKMVWTXKUGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1SC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl (1R,5R,6R)-7-acetyl-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13854786.png)
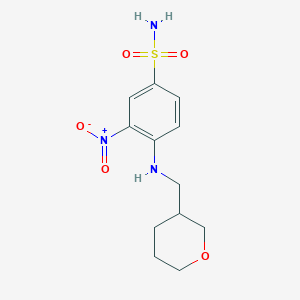



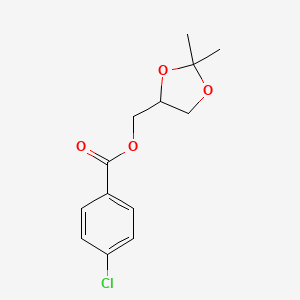
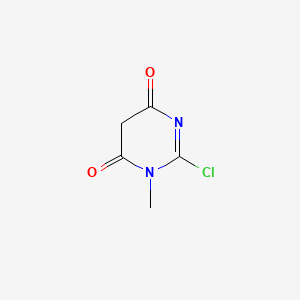
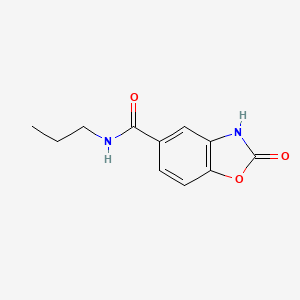
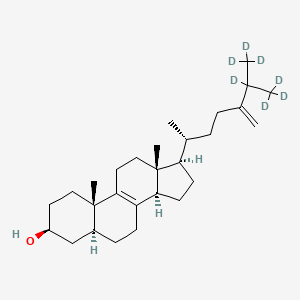

![N-[4-Bromo-3,5-(bistrifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B13854854.png)
![2-[(3,5-Dimethylphenyl)methoxy]acetic acid](/img/structure/B13854860.png)
![3-[(4-Ethylpiperazin-1-yl)methyl]benzene-1,2-diol](/img/structure/B13854874.png)
